[2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol: is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a trimethoxybenzyl halide reacts with the oxazole intermediate.
Reduction to Dimethanol: The final step involves the reduction of the intermediate to yield the dimethanol derivative, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl groups, forming corresponding aldehydes or ketones.
Reduction: Reduction reactions can further modify the oxazole ring or the trimethoxyphenyl group, often using hydrogenation or metal hydrides.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols or fully reduced hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
This compound has shown potential in medicinal chemistry due to its structural similarity to bioactive molecules. It is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent. The trimethoxyphenyl group is known for its pharmacophoric properties, contributing to the compound’s biological activity .
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of [2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol involves its interaction with specific molecular targets. The trimethoxyphenyl group can inhibit enzymes like tubulin, affecting cell division and exhibiting anti-cancer properties. The oxazole ring may interact with various biological pathways, enhancing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
[2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol: shares similarities with compounds like colchicine, podophyllotoxin, and combretastatin derivatives, which also contain the trimethoxyphenyl group.
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for treating genital warts.
Combretastatin: A potent microtubule-targeting agent.
Uniqueness
What sets this compound apart is its combination of the trimethoxyphenyl group with the oxazole ring, providing a unique scaffold for drug development and material science applications. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various scientific research fields .
Properties
IUPAC Name |
[4-(hydroxymethyl)-2-(3,4,5-trimethoxyphenyl)-5H-1,3-oxazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-18-10-4-9(5-11(19-2)12(10)20-3)13-15-14(6-16,7-17)8-21-13/h4-5,16-17H,6-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGBEULSQUKXHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(CO2)(CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804502 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.